{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNXQBIPPKTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167931 | |
| Record name | 2-[[3-(4-Chlorophenyl)-2-oxo-2H-1-benzopyran-7-yl]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141113-52-2 | |
| Record name | 2-[[3-(4-Chlorophenyl)-2-oxo-2H-1-benzopyran-7-yl]oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141113-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-(4-Chlorophenyl)-2-oxo-2H-1-benzopyran-7-yl]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour . This method yields the desired compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chroman derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Fluorinated Analogs
- 2-{[3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid (C₁₇H₁₁FO₅; MW: 314.27): Replacing the 4-chlorophenyl group with a 4-fluorophenyl substituent reduces molecular weight and alters electronic properties.
- 2-{[3-(3,5-Difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid (C₁₇H₁₀F₂O₅; MW: 332.26):
The di-fluorinated analog shows increased lipophilicity (logP ~2.8 vs. 2.5 for the 4-chloro derivative), which may enhance membrane permeability .
Methyl-Substituted Analogs
- This derivative demonstrated moderate COX-2 inhibition in vitro .
Modifications to the Oxy-Acetic Acid Chain
Ethoxy-Extended Derivatives
- 2-(2-{[3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}ethoxy)acetic Acid (C₂₂H₁₉FO₆; MW: 398.39):
Introduction of an ethoxy spacer increases chain flexibility and molecular weight. This analog exhibited a 2.3-fold longer plasma half-life in murine models compared to the parent compound, attributed to reduced renal clearance .
Bulkier Substituents
- (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic Acid (C₂₃H₁₆O₅; MW: 372.37): The phenylacetic acid moiety introduces steric bulk, which may hinder binding to narrow enzymatic pockets. However, this derivative showed improved selectivity for tyrosine kinase inhibition (IC₅₀ = 0.8 μM vs. 1.2 μM for the 4-chloro analog) .
Biological Activity
{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid, also known by its CAS number 141113-52-2, is a synthetic compound belonging to the class of coumarins. Its structure features a chromenone moiety substituted with a 4-chlorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in cancer research and enzyme inhibition.
- Molecular Formula : C17H11ClO5
- Molecular Weight : 344.72 g/mol
- CAS Number : 141113-52-2
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potent activity against MCF-7 breast cancer cells with an IC50 value of approximately 9.54 μM, indicating its potential as a therapeutic agent in breast cancer treatment .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 9.54 |
| Other Lines | Data Needed |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory action on various enzymes. For instance, it has been noted to inhibit carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. The selectivity towards tumor-associated hCA IX over cytosolic hCA I isoform was highlighted, with an inhibition constant (Ki) of 21.8 nM, showcasing its potential in targeting specific pathways in cancer cells .
Case Studies and Research Findings
- Study on MCF-7 Cells : A study conducted on MCF-7 cells revealed that the compound not only inhibited cell proliferation but also induced apoptosis, suggesting mechanisms of action that could be further explored for therapeutic applications .
- Enzyme Interaction Studies : Molecular docking studies have suggested that this compound binds effectively to the active site of carbonic anhydrase, which may explain its inhibitory effects observed experimentally .
- Comparative Studies : When compared to other known inhibitors, such as epalrestat, this compound demonstrated superior potency against certain enzyme targets, indicating its potential as a lead compound for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
